molecular formula C18H20N8 B6442741 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640846-83-7

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Numéro de catalogue: B6442741
Numéro CAS: 2640846-83-7
Poids moléculaire: 348.4 g/mol
Clé InChI: ARMSOQHMHJXGLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrimidine core substituted with a 1H-imidazol-1-yl group at position 6 and a piperazine-linked 6-cyclopropylpyrimidin-4-yl moiety at position 2. The cyclopropyl group enhances metabolic stability compared to bulkier substituents, while the imidazole and piperazine motifs are common in kinase-targeting therapeutics. Its molecular weight is estimated at ~350 g/mol, balancing solubility and bioavailability .

Propriétés

IUPAC Name

4-cyclopropyl-6-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-2-14(1)15-9-16(21-11-20-15)24-5-7-25(8-6-24)17-10-18(23-12-22-17)26-4-3-19-13-26/h3-4,9-14H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMSOQHMHJXGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced via a cyclopropylation reaction, while the piperazine and imidazole groups are added through nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and imidazole groups.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

    Major Products: The major products depend on the specific reactions but can include various substituted pyrimidines and imidazoles.

Applications De Recherche Scientifique

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. This makes it a promising candidate for treating neurodegenerative diseases and inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

Target Compound
  • Pyrimidine Substituents :
    • Position 4: Piperazine-linked 6-cyclopropylpyrimidin-4-yl.
    • Position 6: 1H-imidazol-1-yl.
Analog 1: BG14592 ()
  • Structure : 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine.
  • Differences : Replaces cyclopropyl with a benzodioxine sulfonyl group.
  • Molecular Weight : 428.46 g/mol (higher due to bulky substituent).
  • Implications : The sulfonyl group may improve solubility but reduce cell permeability compared to cyclopropyl .
Analog 2: 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine ()
  • Structure : Methyl group at position 2 of the imidazole ring.
  • Molecular Weight : 244.3 g/mol.
  • Implications : Smaller substituents may favor absorption but reduce target affinity .
Analog 3: 4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine ()
  • Structure: Dimethylamino-phenyl at position 4; amine at position 2.
  • Implications : Aromatic amine enhances π-π stacking but may increase metabolic liability .

Pharmacological and Physicochemical Properties

Compound Substituent (Position 4) Imidazole Modification Molecular Weight (g/mol) Potential Activity
Target Compound Cyclopropyl-pyrimidine-piperazine None ~350 Kinase inhibition
BG14592 Benzodioxine sulfonyl-piperazine None 428.46 Unknown (likely kinase)
Analog 2 () None 2-Methyl 244.3 Unreported
Analog 3 () Dimethylamino-phenyl None ~300 (estimated) Anti-cancer (in silico)
  • Metabolic Stability : Cyclopropyl (target) > Benzodioxine sulfonyl (BG14592) > Methyl (Analog 2) due to steric and electronic effects .
  • Solubility : Benzodioxine sulfonyl (BG14592) > Cyclopropyl (target) > Methyl (Analog 2) .

Research Findings

  • Anti-Cancer Potential: Imidazole-pyrimidine hybrids (e.g., Analog 3) show in silico promise as kinase inhibitors, suggesting similar mechanisms for the target compound .
  • Structural Insights : Piperazine-linked pyrimidines () demonstrate affinity for ATP-binding pockets in kinases, with substituent size inversely correlating with cell penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.